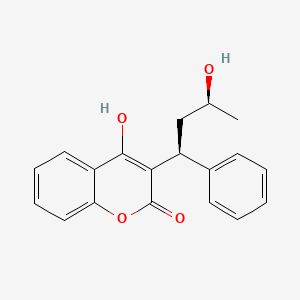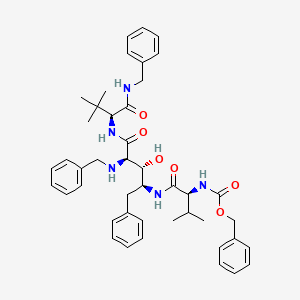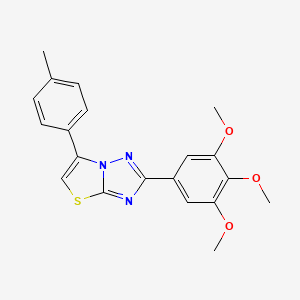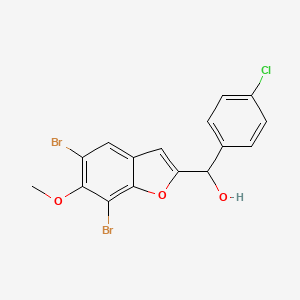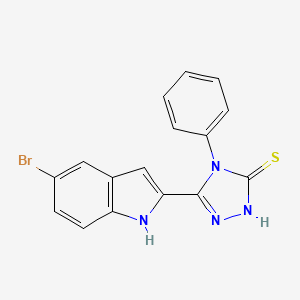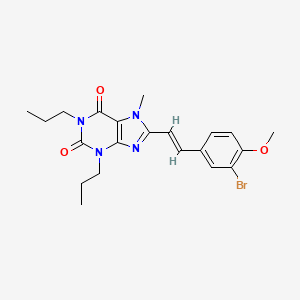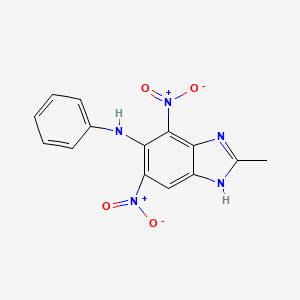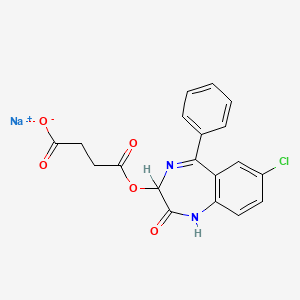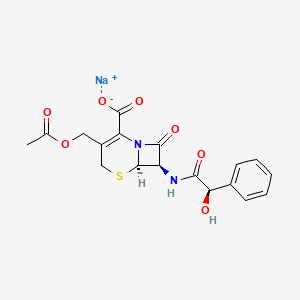
Oxazepam monosodium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazepam monosodium succinate is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic, sedative, and muscle relaxant properties. Oxazepam is commonly prescribed for the treatment of anxiety disorders, insomnia, and symptoms associated with alcohol withdrawal. The monosodium succinate form is a salt derivative that enhances the solubility and stability of oxazepam, making it more suitable for certain pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazepam monosodium succinate typically involves the following steps:
Formation of Oxazepam: Oxazepam is synthesized from diazepam through a process of hydrolysis and subsequent cyclization. Diazepam is first hydrolyzed to form desmethyldiazepam, which is then cyclized to produce oxazepam.
Formation of Oxazepam Hemisuccinate: Oxazepam is reacted with succinic anhydride in the presence of a base such as pyridine to form oxazepam hemisuccinate.
Formation of this compound: The oxazepam hemisuccinate is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the hydrolysis and cyclization steps to ensure precise control over reaction conditions.
Purification: Employing techniques such as crystallization and filtration to purify the intermediate and final products.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxazepam monosodium succinate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in oxazepam hemisuccinate can be hydrolyzed under acidic or basic conditions to release oxazepam and succinic acid.
Oxidation: Oxazepam can undergo oxidation reactions, particularly at the 3-hydroxy group, leading to the formation of oxazepam quinone.
Reduction: Reduction of oxazepam can occur at the 7-chloro group, resulting in the formation of deschloro-oxazepam.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reaction conditions typically involving heating to accelerate the reaction.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Hydrolysis: Oxazepam and succinic acid.
Oxidation: Oxazepam quinone.
Reduction: Deschloro-oxazepam.
Scientific Research Applications
Oxazepam monosodium succinate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of benzodiazepines under various chemical conditions.
Biology: Investigated for its effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of anxiety, insomnia, and alcohol withdrawal.
Industry: Utilized in the development of pharmaceutical formulations with improved solubility and stability.
Mechanism of Action
Oxazepam monosodium succinate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to the opening of chloride channels, resulting in hyperpolarization of neurons and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, and muscle relaxant properties of oxazepam.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine with a longer half-life and broader range of indications.
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties but different pharmacokinetic profiles.
Temazepam: Primarily used for the treatment of insomnia, with a different metabolic pathway compared to oxazepam.
Uniqueness of Oxazepam Monosodium Succinate
This compound is unique due to its enhanced solubility and stability, making it more suitable for certain pharmaceutical formulations. Additionally, its relatively simple metabolism and lower susceptibility to pharmacokinetic variability make it a preferred choice for patients with specific metabolic conditions.
Properties
CAS No. |
34332-52-0 |
|---|---|
Molecular Formula |
C19H14ClN2NaO5 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |
InChI Key |
HLXIPDOKNUEODM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |
Related CAS |
4700-56-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



